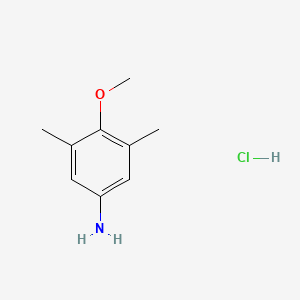

4-Methoxy-3,5-dimethylaniline HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-3,5-dimethylaniline hydrochloride, also known as 3,5-dimethyl-4-methoxyaniline hydrochloride or 3,5-dimethyl-4-methoxybenzenamine hydrochloride, is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.66 g/mol. This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3,5-dimethylaniline hydrochloride typically involves the nitration of 3,5-dimethylanisole followed by reduction to form the corresponding amine. The nitration step introduces a nitro group, which is subsequently reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst or other chemical reducing agents .

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes, ensuring high yield and purity. The hydrochloride salt is formed by reacting the free base with hydrochloric acid, resulting in the crystalline hydrochloride form that is easier to handle and purify .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methoxy-3,5-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions typically involve the nitro group being reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents are introduced onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Methoxy-3,5-dimethylaniline hydrochloride has garnered attention for its biological activities, particularly in cancer research and antioxidant studies.

- Antiproliferative Activity : Studies have shown that this compound exhibits significant inhibition of cell proliferation in various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer) at low micromolar concentrations. This suggests its potential as an anticancer agent .

- Antioxidant Properties : In vitro evaluations indicate that it possesses notable radical-scavenging activity comparable to standard antioxidants like ascorbic acid. This property is crucial for applications aimed at preventing oxidative stress-related damage in biological systems .

Materials Science

The compound's unique electronic properties make it suitable for applications in organic electronics:

- Organic Light Emitting Diodes (OLEDs) : Research suggests that 4-Methoxy-3,5-dimethylaniline hydrochloride can be utilized as a building block for synthesizing materials that enhance light emission properties in OLEDs .

Industrial Applications

In industrial chemistry, 4-Methoxy-3,5-dimethylaniline hydrochloride serves as an intermediate in the synthesis of various products:

- Dyes and Pigments : The compound is used in the production of dyes due to its ability to undergo electrophilic aromatic substitution reactions .

- Polymers and Resins : Its reactivity allows for incorporation into polymer matrices, enhancing material properties such as conductivity and thermal stability .

Anticancer Studies

A study focusing on methoxy-substituted anilines indicated that structural modifications could enhance anticancer properties. Compounds similar to 4-Methoxy-3,5-dimethylaniline hydrochloride showed strong antiproliferative activity against several cancer cell lines .

Antioxidant Evaluation

Another research effort assessed the antioxidant capabilities of several methoxy-substituted compounds. The results highlighted significant radical-scavenging activity for 4-Methoxy-3,5-dimethylaniline hydrochloride, suggesting its potential use in formulations aimed at oxidative damage prevention .

Mecanismo De Acción

The mechanism of action of 4-Methoxy-3,5-dimethylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

3,5-Dimethylaniline: Lacks the methoxy group, resulting in different reactivity and applications.

4-Methoxyaniline: Lacks the dimethyl groups, affecting its chemical properties and uses.

3,5-Dimethoxy-4-methylaniline: Contains additional methoxy groups, leading to variations in its chemical behavior.

Uniqueness: 4-Methoxy-3,5-dimethylaniline hydrochloride is unique due to the presence of both methoxy and dimethyl groups, which confer specific electronic and steric properties. These properties make it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .

Actividad Biológica

4-Methoxy-3,5-dimethylaniline hydrochloride (4-MeO-3,5-DMA HCl) is a compound of increasing interest in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides a detailed exploration of its biological activity, including antiproliferative effects, antioxidant properties, and potential applications in pharmaceuticals.

- Molecular Formula : C₉H₁₄ClN₁O

- Molecular Weight : 187.67 g/mol

- Appearance : White to light yellow crystalline powder

- Solubility : Soluble in water due to its hydrochloride salt form, enhancing its bioavailability compared to its free base form .

Biological Activity Overview

Research indicates that 4-MeO-3,5-DMA HCl exhibits a variety of biological activities. The presence of the aniline group suggests potential applications in drug development and materials science. The following sections summarize key findings regarding its biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of 4-MeO-3,5-DMA HCl against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in vitro at low micromolar concentrations. The following table summarizes some relevant findings:

These results indicate that 4-MeO-3,5-DMA HCl may be a promising candidate for further investigation as an anticancer agent.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro studies demonstrated that it possesses significant radical-scavenging activity. The antioxidant capacity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing comparable efficacy to standard antioxidants like ascorbic acid .

The biological activity of 4-MeO-3,5-DMA HCl can be attributed to its ability to interact with cellular pathways involved in oxidative stress and cell proliferation. The methoxy and dimethyl groups on the aromatic ring may enhance the compound's lipophilicity and facilitate its interaction with cellular membranes or specific receptors .

Case Studies

- Anticancer Studies : A study focusing on various derivatives of methoxy-substituted anilines found that compounds similar to 4-MeO-3,5-DMA HCl exhibited strong antiproliferative activity against cancer cell lines such as MCF-7 and HCT116. The study concluded that structural modifications could lead to enhanced anticancer properties .

- Antioxidant Evaluation : Another research effort assessed the antioxidant capabilities of several methoxy-substituted compounds, including 4-MeO-3,5-DMA HCl. Results indicated significant radical-scavenging activity, suggesting potential applications in preventing oxidative damage in biological systems .

Propiedades

IUPAC Name |

4-methoxy-3,5-dimethylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-6-4-8(10)5-7(2)9(6)11-3;/h4-5H,10H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFOMDOKIQPLAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158400-44-3 |

Source

|

| Record name | Benzenamine, 4-methoxy-3,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158400-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.